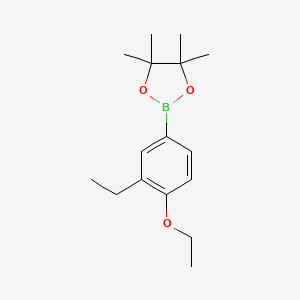

4-Ethoxy-3-ethylphenylboronic acid pinacol ester

Beschreibung

Fundamental Importance of Organoboron Compounds in Carbon-Carbon Bond Formation

Organoboron compounds have revolutionized the landscape of organic chemistry, primarily through their central role in carbon-carbon bond formation. The development of palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, has provided chemists with a powerful and reliable method for forging new C-C bonds. nih.govresearchgate.netdiva-portal.org These reactions are fundamental to the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.

The utility of organoboron reagents stems from their optimal balance of reactivity and stability. They are generally stable to air and moisture, a significant advantage over many other organometallic reagents, which simplifies their handling and purification. researchgate.net Their relatively low toxicity further enhances their appeal in both academic and industrial settings. In the Suzuki-Miyaura coupling, the organoboron compound acts as the nucleophilic partner, transferring its organic moiety to a palladium center, which then couples with an organic halide or triflate. diva-portal.org

The Distinctive Role of Pinacol (B44631) Esters within Organoboron Reagents

While boronic acids are the foundational reagents in Suzuki-Miyaura coupling, their corresponding pinacol esters offer several distinct advantages. Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines, which can complicate purification and stoichiometry. The formation of the pinacol ester by reacting the boronic acid with pinacol effectively "protects" the boronic acid functionality, preventing this trimerization.

Pinacol boronate esters are generally crystalline solids that are stable to chromatographic purification and long-term storage. researchgate.net This enhanced stability allows for their isolation in high purity, a critical factor for reproducible and high-yielding synthetic transformations. While the steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to the parent boronic acid, this can also be advantageous in achieving greater selectivity in complex syntheses. nih.gov The pinacol ester can often be used directly in coupling reactions, where it is hydrolyzed in situ to the active boronic acid under the basic reaction conditions.

Contextualization of 4-Ethoxy-3-ethylphenylboronic Acid Pinacol Ester as a Representative Substrate

This compound (CAS Number: 2121514-94-9) exemplifies a bespoke building block within the broader class of arylboronic acid pinacol esters. rsc.org Its structure, featuring an ethoxy and an ethyl group on the phenyl ring, provides specific steric and electronic properties that can be strategically employed in the synthesis of targeted molecules. The electron-donating nature of the ethoxy group can influence the reactivity of the boronate ester in cross-coupling reactions.

The precise arrangement of the substituents on the aromatic ring makes this reagent particularly useful for introducing a 4-ethoxy-3-ethylphenyl moiety into a target molecule. This structural motif may be a key component in the development of new pharmaceutical agents, liquid crystals, or other functional organic materials where fine-tuning of molecular properties is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2121514-94-9 |

| Molecular Formula | C16H25BO3 |

| SMILES | CCOc1ccc(cc1CC)B1OC(C(O1)(C)C)(C)C |

| Molecular Weight | 276.18 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Eigenschaften

IUPAC Name |

2-(4-ethoxy-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-7-12-11-13(9-10-14(12)18-8-2)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOCGXFJRVPGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3 Ethylphenylboronic Acid Pinacol Ester and Analogous Boronic Esters

Direct Borylation Strategies

Direct borylation involves the formation of a carbon-boron bond directly on the aromatic ring. This can be achieved through various catalytic systems, primarily involving transition metals, or through metal-free approaches.

Transition metal catalysis is a powerful and widely used method for synthesizing arylboronic esters due to its efficiency and broad functional group compatibility. acs.orgnih.gov

Palladium-Catalyzed C-X Borylation (Miyaura Borylation): The palladium-catalyzed cross-coupling of aryl halides or triflates (Ar-X) with a diboron (B99234) reagent is one of the most efficient and common methods for preparing arylboronates. beilstein-journals.orgwikipedia.org This reaction, often called the Miyaura borylation, typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgacsgcipr.org The precursor for synthesizing 4-Ethoxy-3-ethylphenylboronic acid pinacol (B44631) ester would be a 4-halo-1-ethoxy-2-ethylbenzene. The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester product. acsgcipr.org

Commonly used boron sources include bis(pinacolato)diboron (B136004) (B₂pin₂) and the more atom-economical pinacol borane (B79455) (HBpin). nih.gov Catalyst systems have been developed that are highly active, allowing for low catalyst loadings and short reaction times. nih.gov For instance, a catalyst system based on PdCl₂(CH₃CN)₂ and the ligand SPhos has proven effective for the borylation of a wide range of aryl and heteroaryl iodides, bromides, and even some chlorides. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides

| Catalyst | Ligand | Boron Source | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf (part of catalyst) | B₂pin₂ | KOAc | DMSO | 80 °C | acs.org |

| Pd(dba)₂ | t-Bu-DPEphos | HBpin | Et₃N | Dioxane | 80-100 °C | organic-chemistry.org |

| Pd(OAc)₂ | t-Bu₃P·HBF₄ | B₂pin₂ | KOAc | - (Mechanochemical) | - | beilstein-journals.org |

| PdCl₂(CH₃CN)₂ | SPhos | HBpin | - | - | - | nih.gov |

Rhodium and Iridium-Catalyzed C-H Borylation: An alternative strategy is the direct borylation of a C-H bond on the arene, which avoids the need for pre-functionalized aryl halides. acs.org Iridium and rhodium complexes are particularly effective for this transformation. arkat-usa.org For a precursor like 1-ethoxy-2-ethylbenzene, C-H borylation offers a direct route to the desired product. The regioselectivity of the borylation is a key challenge in this method. For iridium-catalyzed systems, the reaction is often directed by steric hindrance, with the boryl group being installed at the least sterically hindered position. This powerful system displays excellent regioselectivity that can be predicted by sterics and leads to the rapid synthesis of highly useful arylboronic esters. Palladium catalysts have also been employed for C-H borylation, though these reactions often require a directing group to achieve high selectivity. acs.orgacs.orgresearchgate.net

To circumvent the use of expensive and potentially toxic transition metals, metal-free borylation methods have been developed. acs.org These approaches often rely on radical pathways or photoinduced reactions. organic-chemistry.orgacs.org

One such method involves the photoinduced borylation of aryl halides, which can proceed efficiently at room temperature in an aqueous phase. rsc.org This approach offers an environmentally benign alternative to metal-catalyzed reactions. rsc.org Another strategy is the conversion of arylamines into arylboronates via a Sandmeyer-type reaction. orgsyn.org This involves the diazotization of the arylamine followed by a borylation reaction promoted by a radical initiator. orgsyn.org Other precursors for metal-free borylation include aryltriazenes and aryl diazonium salts. acs.orgorgsyn.org These methods provide a direct conversion of arylamines to arylboronic esters under metal-free conditions, representing an innovative development in arylboronic ester synthesis. acs.org

Esterification Routes from Boronic Acids

If the corresponding boronic acid (e.g., 4-ethoxy-3-ethylphenylboronic acid) is available, it can be converted to its pinacol ester through esterification. Pinacol esters are often preferred over boronic acids due to their increased stability and ease of purification. nih.gov

The most straightforward method for preparing a pinacol boronate ester from a boronic acid is the direct condensation with pinacol. This reaction is an equilibrium process that is typically driven to completion by the removal of water, often with the aid of an acid catalyst.

A general procedure involves dissolving the arylboronic acid and a slight excess of pinacol in a suitable solvent. The mixture is then heated, and the water produced is removed to shift the equilibrium toward the ester product.

To facilitate the removal of water and drive the esterification reaction, various dehydrative techniques can be employed. A common laboratory method is azeotropic distillation using a Dean-Stark apparatus, where the reaction is conducted in a solvent like toluene (B28343) that forms an azeotrope with water. researchgate.net Alternatively, chemical dehydrating agents such as anhydrous magnesium sulfate (B86663) or molecular sieves can be added directly to the reaction mixture. researchgate.net These methods are effective for synthesizing boronic esters from boronic acids and diols. sciforum.net

Precursor Selection and Substrate Scope in Synthesis (e.g., Corresponding Halides, Organometallics)

The choice of synthetic strategy is heavily dependent on the availability of precursors.

Halides and Triflates: For transition metal-catalyzed C-X borylations, the most common precursors are aryl halides (iodides, bromides, chlorides) and aryl triflates. acsgcipr.org The reactivity of the halide typically follows the order I > Br > Cl, although modern catalysts have been developed that are effective even for the less reactive aryl chlorides. nih.govorganic-chemistry.org A key advantage of palladium-catalyzed methods is their remarkable functional group tolerance, allowing for the borylation of substrates containing sensitive groups such as esters, ketones, nitriles, and amides. acs.orgnih.govnih.gov This broad scope makes it a highly versatile tool in organic synthesis. nih.gov

Organometallics: The classical method for preparing boronic acids (which can then be esterified) involves the reaction of organolithium or Grignard reagents with trialkyl borates, such as trimethyl borate (B1201080), followed by hydrolysis. wikipedia.orgsci-hub.se For the target molecule, this would involve preparing an organometallic reagent from 4-halo-1-ethoxy-2-ethylbenzene and then reacting it with the borate ester. While effective, these methods often require harsh reaction conditions (e.g., very low temperatures) and exhibit limited tolerance for many functional groups compared to modern catalytic approaches. sci-hub.segoogle.com

Arenes and Amines: For C-H borylation and metal-free strategies, the precursors are the arenes themselves (e.g., 1-ethoxy-2-ethylbenzene) or corresponding arylamines. orgsyn.org The scope of these reactions has expanded significantly, with many demonstrating good functional group tolerance. orgsyn.orgnih.gov

Table 2: Substrate Scope and Functional Group Tolerance in Palladium-Catalyzed Borylation

| Precursor Type | Tolerated Functional Groups | Comments | Reference |

|---|---|---|---|

| Aryl Bromides | Ketones, Esters, Nitriles, Nitro groups | Broadly applicable to both electron-rich and electron-deficient arenes. | nih.govorganic-chemistry.org |

| Aryl Chlorides | Various functional groups | Generally require more active catalysts and/or higher temperatures than bromides. | nih.govorganic-chemistry.org |

| Aryl Iodides | Wide range of functional groups | Highly reactive precursors, often allowing for milder reaction conditions. | nih.gov |

| Sterically Hindered Halides | Alkyl groups at ortho positions | Specialized ligand systems have been developed to effectively borylate hindered substrates. | nih.govorganic-chemistry.org |

| Heteroaryl Halides | Indole, Thiophene, Pyridine, Pyrazole | The methodology is applicable to a variety of heterocyclic systems. | nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 4-ethoxy-3-ethylphenylboronic acid pinacol ester and analogous boronic esters, often prepared via palladium-catalyzed cross-coupling reactions (such as the Miyaura borylation), is highly dependent on the careful optimization of several reaction parameters. The interplay between catalyst, ligand, base, solvent, and temperature is critical for maximizing product yield and achieving high selectivity by minimizing the formation of byproducts.

Key parameters that are typically optimized include:

Catalyst and Ligand System: The choice of palladium catalyst and the associated ligand is paramount. Different palladium sources, such as Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃, are commonly employed. The ligand modulates the catalyst's activity and stability. For instance, phosphine ligands like PPh₃ or more specialized ligands can influence the rate of both the desired catalytic cycle and undesired side reactions.

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and nature of the base can significantly impact the reaction's efficiency. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium bicarbonate (NaHCO₃). rsc.org The optimal base is often substrate-dependent, and careful screening is necessary. For example, a careful balance between the base and the presence of water can be crucial for controlling the equilibrium between different boron species and preventing premature hydrolysis of the desired boronic ester. strath.ac.uknih.gov

Solvent: The solvent affects the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or ethers such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are frequently used. The choice of solvent can influence reaction kinetics and, in some cases, the product distribution.

Temperature: Reaction temperature directly influences the rate of reaction. While higher temperatures can accelerate the formation of the product, they can also promote the decomposition of the catalyst or the product itself, leading to lower yields. An optimal temperature must be found to ensure a reasonable reaction time without significant degradation. Reactions are often conducted at elevated temperatures, for instance, between 70 °C and 100 °C. rsc.orgrsc.org

Stoichiometry of Reagents: The molar ratio of the aryl halide (or triflate), the boron source (such as bis(pinacolato)diboron, B₂pin₂), and the catalyst can be fine-tuned. Using a slight excess of the diboron reagent is common to ensure complete conversion of the starting aryl halide.

The following interactive table summarizes the typical effects of varying these key parameters on the synthesis of arylboronic acid pinacol esters.

| Parameter | Variation | General Effect on Yield | General Effect on Selectivity | Example Condition |

|---|---|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂ vs. Pd(PPh₃)₄ | Highly variable; catalyst screening is essential. | Ligand choice can minimize side products like homo-coupling. | Pd(OAc)₂ with a phosphine ligand. rsc.org |

| Base | Weak Base (e.g., NaHCO₃) vs. Strong Base (e.g., K₃PO₄) | Stronger bases often accelerate the reaction but can promote side reactions. | The right base can prevent deboronation or hydrolysis. strath.ac.uk | K₂CO₃ or NaHCO₃. rsc.orgrsc.org |

| Solvent | Aprotic Polar (e.g., DMSO) vs. Ethereal (e.g., DME) | Solubility of reagents and catalyst stability are key factors. | Can influence catalyst activity and pathway. | DME or t-Amyl-OH. rsc.orgrsc.org |

| Temperature | Lower (e.g., 70 °C) vs. Higher (e.g., 100 °C) | Higher temperatures increase reaction rate but may cause degradation. | Optimal temperature minimizes byproduct formation. | 85-100 °C. rsc.orgrsc.org |

Post-Synthetic Processing and Isolation Methodologies

Following the synthesis of this compound, a critical step is the purification of the crude product to remove unreacted starting materials, catalyst residues, and byproducts. The stability of boronic esters can vary, and some are susceptible to hydrolysis or degradation on silica (B1680970) gel, making purification challenging.

Chromatographic Methods:

Flash column chromatography is a standard method for purifying boronic acid pinacol esters. rsc.org However, a significant challenge is the potential for the compound to degrade or be strongly adsorbed onto standard silica gel. oup.comresearchgate.net This can lead to low recovery yields. To mitigate this issue, a modified chromatographic technique has been developed. oup.com

Boric Acid-Impregnated Silica Gel: Treating the silica gel with a boric acid solution before use can suppress the undesired over-adsorption of pinacol boronic esters. oup.comresearchgate.net This method has been shown to be effective for both thin-layer chromatography (TLC) analysis and flash column chromatography, reducing the loss of material and improving recovery. oup.com

The general procedure for preparing this modified silica involves soaking the silica gel in a boric acid solution, followed by filtration, washing with a solvent like ethanol, and drying. oup.com

Non-Chromatographic Methods:

When chromatography is not ideal, other purification strategies can be employed:

Recrystallization: If the boronic ester is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. clockss.org This technique is particularly useful for large-scale preparations.

Derivatization: In cases where the pinacol ester is difficult to isolate, it can be converted into a more stable and easily purifiable derivative.

Conversion to Trifluoroborate Salts (BF₃K): The pinacol ester can be treated with potassium hydrogen fluoride (B91410) (KHF₂) to form the corresponding potassium trifluoroborate salt. These salts are often crystalline, air-stable solids that can be easily purified by recrystallization. reddit.com The boronic acid can be regenerated from the salt if needed.

Transesterification with Diethanolamine (B148213) (DEA): Reaction of the crude pinacol boronate with diethanolamine can yield a stable, often crystalline, diethanolamine boronate adduct. nih.govacs.org This derivative can be isolated by simple filtration, as it often precipitates from the reaction mixture. nih.govacs.org The free boronic acid can then be liberated by treatment with an acid. nih.govacs.org

Aqueous Workup and Extraction:

A standard aqueous workup is typically the first step in post-synthetic processing. The reaction mixture is often quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). clockss.org The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. clockss.orggoogle.com The combined organic layers are washed with water and brine to remove inorganic salts and water-soluble impurities before being dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate. google.com

The following table summarizes common isolation methodologies and their typical applications.

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Flash Chromatography | Separation on a silica gel column using an eluent system. | Widely applicable for many organic compounds. | Can cause degradation and low recovery for some boronic esters. oup.com |

| Modified Chromatography | Using boric acid-impregnated silica gel for separation. | Suppresses over-adsorption and reduces degradation, improving yield. oup.comresearchgate.net | Requires preparation of the specialized silica gel. |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and cooling to form crystals. | Can yield very pure material; scalable. clockss.org | Only applicable to solid compounds; requires finding a suitable solvent. |

| Derivatization (e.g., to BF₃K or DEA adducts) | Conversion to a stable, crystalline derivative for easier purification. | Facilitates isolation and enhances stability. reddit.comnih.gov | Requires additional chemical steps for derivatization and subsequent release. |

Reactivity Profiles and Transformational Chemistry of Arylboronic Acid Pinacol Esters

Cross-Coupling Reaction Paradigms

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.goved.ac.uk This palladium-catalyzed reaction joins an organoboron compound, such as 4-Ethoxy-3-ethylphenylboronic acid pinacol (B44631) ester, with an organic halide or triflate. jyu.fi The widespread adoption of this methodology in academic and industrial settings, particularly in the pharmaceutical industry, stems from the stability, low toxicity, and commercial availability of the boronic acid and ester reagents. nih.govnih.gov Boronic acid pinacol esters are frequently employed due to their enhanced stability compared to the corresponding boronic acids, which can be prone to decomposition. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast array of compounds, including complex biaryls, which are common motifs in pharmaceuticals and materials science. nih.gov The specific properties of the boronic ester, such as the electronic nature and steric hindrance of the aryl group, play a crucial role in the outcome of the coupling reaction. For 4-Ethoxy-3-ethylphenylboronic acid pinacol ester, the electron-donating ethoxy group and the sterically demanding ethyl group influence its reactivity profile.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. jyu.firesearchgate.netwwjmrd.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a low-valent palladium(0) complex, typically Pd(0)L₂, to form a palladium(II) intermediate, [Ar¹-Pd(II)-X]L₂. researchgate.net The reactivity of the halide follows the general trend I > OTf > Br >> Cl. wwjmrd.com The choice of ligand (L) is critical at this stage, as it influences the electron density and steric environment of the palladium center, thereby affecting the rate of this step.

Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium(II) complex. For a boronic acid pinacol ester like this compound, this process requires activation by a base. The base (e.g., hydroxide, alkoxide) reacts with the boronic ester to form a more nucleophilic tetracoordinate "ate" complex, [Ar²-B(OR)₃]⁻. ed.ac.uknih.gov This boronate complex then transfers its aryl group (Ar²) to the palladium center, displacing the halide or other leaving group and forming a new palladium(II) intermediate, [Ar¹-Pd(II)-Ar²]L₂. The exact mechanism of transmetalation has been the subject of extensive study, with evidence supporting pathways involving Pd-O-B linkages. researchgate.net

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar¹ and Ar²) couple to form the desired biaryl product (Ar¹-Ar²), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net This step is often facile and can be accelerated by the presence of base. wwjmrd.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Intermediate/Product | Description |

| Oxidative Addition | Pd(0)L₂, Ar¹-X | [Ar¹-Pd(II)-X]L₂ | The organic halide adds to the palladium(0) catalyst, forming a palladium(II) species. |

| Transmetalation | [Ar¹-Pd(II)-X]L₂, Base, Ar²-B(pin) | [Ar¹-Pd(II)-Ar²]L₂ | The base-activated boronic ester transfers its organic group (Ar²) to the palladium center. |

| Reductive Elimination | [Ar¹-Pd(II)-Ar²]L₂ | Ar¹-Ar², Pd(0)L₂ | The two organic groups are coupled, forming the final product and regenerating the catalyst. |

The performance of the Suzuki-Miyaura coupling is heavily dependent on the choice of ligand coordinated to the palladium catalyst. Ligands stabilize the palladium center and modulate its reactivity and selectivity. For challenging substrates, such as the sterically hindered this compound, the development of specialized ligands has been crucial.

Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, RuPhos), are highly effective for coupling sterically demanding and electron-rich or -poor substrates. nih.govwwjmrd.com The bulkiness of these ligands promotes the formation of monoligated, highly reactive Pd(0)L species that readily undergo oxidative addition. researchgate.net Their electron-donating nature increases the electron density on the palladium, which facilitates the oxidative addition step and can influence the rate of reductive elimination.

Arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have also been developed and show effectiveness for sterically hindered substrates by facilitating the transmetalation step, a result of the longer arsenic-palladium bond. rsc.org N-Heterocyclic carbenes (NHCs) represent another important class of ligands that have demonstrated excellent performance in Suzuki-Miyaura reactions, including those involving aryl chlorides. researchgate.net

Catalyst optimization also involves the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the reaction conditions (solvent, base, temperature). For instance, the use of Pd(OAc)₂ as a pre-catalyst in a dioxane/water solvent system has been shown to be beneficial for the coupling of alkyl pinacol boronic esters with halopyridines. nih.gov

Table 2: Common Ligand Classes for Suzuki-Miyaura Coupling

| Ligand Class | Example(s) | Key Features | Typical Applications |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich monophosphines | Sterically hindered substrates, aryl chlorides, high-turnover catalysis. nih.govwwjmrd.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable | Coupling of unreactive substrates like aryl chlorides. researchgate.net |

| Arsa-Buchwald Ligands | Cyp-arsa-Buchwald | Arsenic-based, longer Pd-As bond | Facilitates transmetalation for sterically hindered partners. rsc.org |

The structure of the arylboronic ester substrate, specifically the electronic and steric properties of its substituents, significantly impacts reactivity. In this compound, both factors are at play.

Electronic Effects: The ethoxy group at the 4-position is a strong electron-donating group (EDG) through resonance. EDGs increase the electron density of the phenyl ring, which can make the aryl group more nucleophilic. This enhanced nucleophilicity can facilitate the transmetalation step. However, very strong electron-donating substituents can sometimes slow down the reaction, depending on the rate-limiting step and the specific catalytic system. nih.gov

Steric Effects: The ethyl group at the 3-position, ortho to the boronic ester, introduces steric hindrance. Increased steric bulk around the carbon-boron bond can impede the transmetalation step, where the aryl group approaches the palladium center. rsc.orgresearchgate.net Overcoming this steric challenge often requires the use of bulky ligands, like those developed by Buchwald, which create a larger coordination sphere around the palladium, facilitating the approach of the hindered substrate. nih.govrsc.org Computational analyses have confirmed the critical interplay between steric and electronic properties of ligands and substrates in determining reaction outcomes. rsc.org

The combination of an electron-donating group and ortho-steric hindrance in this compound makes the selection of an appropriate catalyst system paramount for achieving high yields.

The Suzuki-Miyaura reaction can be rendered enantioselective through the use of chiral ligands, enabling the synthesis of chiral molecules. A significant application of this is the atroposelective synthesis of axially chiral biaryls, which are molecules that are chiral due to restricted rotation around a single bond. nih.gov

The synthesis of an axially chiral product using a substrate like this compound would involve its coupling to another sterically hindered aryl halide. The steric clash between substituents in the ortho positions of both coupling partners would create a high barrier to rotation in the resulting biaryl product, leading to stable atropisomers.

To control the stereochemistry, a chiral palladium catalyst is employed. The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two prochiral faces of the substrates during the C-C bond formation, leading to one enantiomer of the product in excess. nih.govnih.gov The transmetalation and reductive elimination steps are often considered to be crucial for determining the stereochemical outcome. nih.gov The development of ligands like enantiopure sulfonated SPhos (sSPhos) has enabled the synthesis of highly enantioenriched 2,2′-biphenols via atroposelective Suzuki-Miyaura coupling. nih.gov

Despite its utility, the Suzuki-Miyaura reaction is not without limitations. One of the most common side reactions is protodeboronation, the cleavage of the C–B bond by a proton source, which converts the boronic ester back to an arene (in this case, 3-ethoxy-4-ethylbenzene), representing a loss of valuable starting material. ed.ac.uknih.gov

Ar-B(pin) + H⁺ → Ar-H + HB(pin)⁺

This process is particularly problematic for electron-rich or certain heteroaryl boronic acids and esters, and it is often catalyzed by the basic, aqueous conditions typically used in the coupling reaction. nih.goved.ac.uk The mechanism of protodeboronation can be complex, potentially occurring directly from the boronic ester or following its hydrolysis to the corresponding boronic acid. ed.ac.uknih.gov Kinetic studies have revealed that the stability of boronic esters under basic aqueous conditions is highly nuanced, and esterification does not always guarantee greater stability against protodeboronation compared to the parent boronic acid. ed.ac.uk

Strategies to mitigate protodeboronation include:

Careful selection of base and solvent: Using anhydrous conditions or non-aqueous base systems can minimize the presence of proton sources.

Reaction rate enhancement: Employing highly active catalyst systems that promote a rapid cross-coupling rate can ensure that the desired reaction outcompetes the slower protodeboronation pathway.

Use of stabilized boron reagents: While pinacol esters are generally stable, other reagents like MIDA (N-methyliminodiacetic acid) boronates have been developed for the slow release of the boronic acid under reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions. ed.ac.ukresearchgate.net

Another potential side reaction is homocoupling of the boronic ester (Ar-B(pin) → Ar-Ar), though this is generally less common with well-defined catalyst systems.

Other Transition Metal-Catalyzed Coupling Reactions Utilizing Boronic Esters

Beyond the widely recognized Suzuki-Miyaura coupling, this compound is an anticipated versatile partner in a range of other transition metal-catalyzed cross-coupling reactions. These reactions leverage the transmetalation of the aryl group from boron to a transition metal catalyst, which then participates in reductive elimination to form the desired product. The specific reaction conditions, including the choice of catalyst, ligands, and base, are crucial for achieving high yields and selectivity.

Key examples of such transformations include:

Chan-Lam Coupling: This copper-catalyzed reaction would enable the formation of a carbon-heteroatom bond, specifically coupling the 4-ethoxy-3-ethylphenyl group with amines, alcohols, or thiols. This provides a direct route to arylamines, aryl ethers, and aryl thioethers.

Heck-Miyaura Coupling: A variation of the Heck reaction, this process would involve the palladium-catalyzed coupling of the boronic ester with an alkene. This reaction would lead to the formation of a substituted styrene (B11656) derivative.

Sonogashira-Miyaura Coupling: In this palladium/copper co-catalyzed reaction, the 4-ethoxy-3-ethylphenyl group would be coupled with a terminal alkyne, yielding a disubstituted alkyne. This is a powerful method for constructing carbon-carbon triple bonds.

Stille-Miyaura Coupling: Although less common due to the toxicity of organotin reagents, a palladium-catalyzed cross-coupling with an organostannane could be employed to form a biaryl structure.

The following table illustrates hypothetical reaction parameters for these coupling reactions, based on typical conditions for similar arylboronic acid pinacol esters.

| Coupling Reaction | Catalyst System | Base | Solvent | Product Type |

| Chan-Lam | Cu(OAc)₂ | Pyridine | Dichloromethane | Aryl ether/amine |

| Heck-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile (B52724) | Substituted styrene |

| Sonogashira-Miyaura | PdCl₂(PPh₃)₂ / CuI | Et₃N | Tetrahydrofuran (B95107) | Disubstituted alkyne |

| Stille-Miyaura | Pd(PPh₃)₄ | CsF | Dioxane | Biaryl |

Note: The data in this table is illustrative and represents typical conditions for this class of reactions. Specific optimization would be required for this compound.

C-H Functionalization Chemistry Initiated by Boronic Esters

Arylboronic esters can participate in C-H functionalization reactions, acting as arylating agents for unactivated C-H bonds. These transformations, typically catalyzed by palladium, rhodium, or ruthenium, offer a highly efficient and atom-economical approach to constructing complex molecular architectures. In the context of this compound, this would involve the direct coupling of the 4-ethoxy-3-ethylphenyl moiety with a substrate containing an accessible C-H bond, often guided by a directing group on the substrate.

This methodology avoids the pre-functionalization of the C-H bond partner, streamlining synthetic sequences. The regioselectivity of the C-H arylation is a key challenge and is often controlled by steric and electronic factors, as well as the nature of the directing group.

Homologation and Related Rearrangement Reactions

Homologation reactions of boronic esters provide a powerful means to extend the carbon chain attached to the boron atom by one or more carbons. For this compound, this would typically involve reaction with a carbenoid or a related one-carbon electrophile, followed by a 1,2-migration of the aryl group from the boron to the adjacent carbon.

A common method for one-carbon homologation is the Matteson reaction, which utilizes a chloromethyl)lithium reagent. The resulting α-chloro boronic ester can then be subjected to nucleophilic substitution or elimination to introduce further functionality. This sequence allows for the synthesis of benzylic boronic esters and related derivatives.

| Reagent | Reaction Type | Intermediate | Final Product |

| CH₂Cl₂ / n-BuLi | Matteson Homologation | α-chloro boronic ester | Homologated boronic ester |

| (Diazomethyl)trimethylsilane | One-carbon insertion | - | Benzylboronic ester |

Note: This table presents potential homologation pathways for arylboronic esters.

Other Derivatization Pathways and Functional Group Interconversions

The boronic ester functionality in this compound can be converted into a variety of other functional groups, highlighting its versatility as a synthetic intermediate. These transformations often proceed with high efficiency and stereospecificity.

Key derivatization pathways include:

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide under basic conditions, would convert the boronic ester to the corresponding phenol (B47542) (4-ethoxy-3-ethylphenol). This is a common and reliable method for introducing a hydroxyl group onto an aromatic ring.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst or base can lead to the corresponding aryl bromide or aryl iodide. This ipso-substitution provides a route to halogenated derivatives.

Amination: While less common than Chan-Lam coupling, direct conversion of the boronic ester to an amine can be achieved under specific conditions, for example, using hydroxylamine-O-sulfonic acid.

Protodeboronation: Under acidic or sometimes basic conditions, the boronic ester group can be cleaved and replaced with a hydrogen atom. While often an undesired side reaction, it can be utilized strategically to remove the boron functionality.

These transformations significantly expand the synthetic utility of this compound beyond its role in cross-coupling reactions, allowing for its incorporation into a wider array of target molecules.

Advanced Applications of 4 Ethoxy 3 Ethylphenylboronic Acid Pinacol Ester As a Synthetic Building Block

Potential in the Construction of Complex Organic Architectures

Phenylboronic acid pinacol (B44631) esters are fundamental building blocks in the assembly of intricate molecular frameworks. Organic chemists often employ these reagents in multi-step syntheses to introduce substituted phenyl groups into larger molecules. The ethoxy and ethyl substituents on the phenyl ring of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester would offer specific steric and electronic properties to the target molecule. For instance, in the synthesis of natural product analogues or novel organic scaffolds, this particular boronic ester could be coupled with a variety of organic halides or triflates to construct key biaryl linkages. The strategic placement of the ethoxy and ethyl groups could be used to influence the conformation of the final molecule or to provide sites for further functionalization.

Hypothetical Utilization in Medicinal Chemistry Research

In the field of medicinal chemistry, the synthesis of novel molecular entities as potential therapeutic agents is paramount. Phenylboronic acid pinacol esters are frequently used as precursors to biologically relevant scaffolds. The 4-ethoxy-3-ethylphenyl moiety could be incorporated into a lead compound to probe the structure-activity relationship (SAR). Medicinal chemists might hypothesize that the lipophilicity and steric bulk of the ethyl and ethoxy groups could enhance binding to a biological target or improve pharmacokinetic properties. For example, it could be envisioned as a key component in the synthesis of inhibitors for enzymes such as kinases or proteases, where a substituted phenyl group is often crucial for activity.

Speculative Applications in Materials Science and Polymer Chemistry

The functionalization of materials at the molecular level is a cornerstone of modern materials science. Phenylboronic acid pinacol esters can be used to introduce specific functionalities onto the surfaces of nanomaterials, such as nanoparticles or carbon nanotubes. Theoretically, this compound could be employed to modify the surface properties of such materials, potentially altering their solubility, dispersibility, or electronic characteristics. In polymer chemistry, this compound could be copolymerized with other monomers to create functional polymers with tailored properties. The ethoxy and ethyl groups could influence the polymer's thermal stability, refractive index, or its interaction with other molecules.

Postulated Role in the Development of Novel Reagents and Methodologies

The development of new synthetic methods is a continuous endeavor in organic chemistry. While this compound is primarily a substrate for known reactions, its specific substitution pattern could be used to test the scope and limitations of new catalytic systems. For instance, researchers developing novel cross-coupling catalysts might use this compound to assess the catalyst's tolerance to ortho-alkyl and para-alkoxy substituents. Furthermore, the boronic ester functionality itself can be a platform for developing new transformations beyond the Suzuki-Miyaura coupling, although no such specific developments involving this particular compound have been reported.

Academic Characterization Techniques and Spectroscopic Analysis in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR))

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of "4-Ethoxy-3-ethylphenylboronic acid pinacol (B44631) ester". Each method offers unique information regarding the compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework. In ¹H NMR spectroscopy of "4-Ethoxy-3-ethylphenylboronic acid pinacol ester," specific proton signals are expected to appear at characteristic chemical shifts, confirming the presence of the ethoxy, ethyl, and phenyl groups, as well as the pinacol ester moiety. The integration of these signals provides a quantitative measure of the protons in different environments, while their splitting patterns reveal adjacent proton-proton couplings.

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum would display distinct signals for each unique carbon atom, including those of the aromatic ring, the ethyl and ethoxy substituents, and the pinacol group. The chemical shifts are indicative of the electronic environment of each carbon atom. For boronic esters, the carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus. miamioh.edu

¹¹B NMR spectroscopy is particularly useful for compounds containing boron. For "this compound," a single, broad resonance is typically observed, confirming the presence of a trigonal planar boronic ester. researchgate.net

Illustrative NMR Data for this compound

| Assignment | ¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shift (δ, ppm) | ¹³C NMR (CDCl₃, 101 MHz) - Predicted Chemical Shift (δ, ppm) |

| Phenyl-H | 7.5 - 7.6 (m, 2H), 6.8 - 6.9 (d, 1H) | 160 - 162, 136 - 138, 130 - 132, 112 - 114 |

| -OCH₂CH₃ | 4.0 - 4.1 (q, 2H) | 63 - 65 |

| -OCH₂CH₃ | 1.4 - 1.5 (t, 3H) | 14 - 16 |

| -CH₂CH₃ | 2.7 - 2.8 (q, 2H) | 22 - 24 |

| -CH₂CH₃ | 1.2 - 1.3 (t, 3H) | 13 - 15 |

| Pinacol -C(CH₃)₂ | - | 83 - 84 |

| Pinacol -C(CH₃)₂ | 1.3 - 1.4 (s, 12H) | 24 - 25 |

Note: The data presented in this table is illustrative and based on typical chemical shifts for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern can provide further structural information, with common losses including the ethoxy and ethyl groups, as well as fragments related to the pinacol boronic ester moiety.

Infrared (IR) Spectroscopy provides information on the functional groups present in the molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands. Key vibrational modes include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong B-O and C-O stretching vibrations associated with the boronic ester group. researchgate.netresearchgate.net

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| B-O | Stretching | 1380 - 1320 |

| C-O (Ether & Ester) | Stretching | 1250 - 1000 |

Note: This table provides a general range for the expected absorption bands.

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are crucial for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boronic acid pinacol esters. However, the analysis can be challenging due to the potential for on-column hydrolysis of the pinacol ester to the corresponding boronic acid. researchgate.netresearchgate.net To mitigate this, method development often focuses on minimizing contact with water and acidic conditions. The use of reversed-phase columns with low silanol (B1196071) activity, such as those with end-capping, is often preferred. researchgate.net Mobile phases are typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase, sometimes with the complete exclusion of water in the sample diluent to enhance stability. rsc.org

Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., Waters XTerra MS C18) researchgate.net |

| Mobile Phase | Gradient of acetonitrile and water (with or without a pH modifier) researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a wavelength where the phenyl group absorbs (e.g., 220-280 nm) |

| Injection Volume | 2 - 10 µL |

| Column Temperature | Ambient or slightly elevated (e.g., 35 °C) researchgate.net |

Gas Chromatography (GC) can also be used for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable. thermofisher.com GC analysis can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. The choice of the column is critical, with non-polar or medium-polarity columns being suitable.

Advanced Analytical Approaches for Reaction Monitoring and Kinetic Studies

The primary utility of "this compound" is as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.gov Advanced analytical techniques are instrumental in monitoring the progress of these reactions and in conducting kinetic studies to understand the reaction mechanism.

In-situ reaction monitoring using techniques like NMR spectroscopy or IR spectroscopy can provide real-time data on the consumption of the boronic ester and the formation of the product. This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions. For instance, ¹⁹F NMR can be utilized if a fluorine-containing coupling partner is used, providing a clean spectroscopic window for monitoring the reaction. nih.gov

Kinetic studies of Suzuki-Miyaura reactions involving boronic esters have been performed to elucidate the role of the ester group in the transmetalation step. nih.gov These studies often involve monitoring the concentration of reactants and products over time using HPLC or GC. The data obtained can be used to determine reaction rates, rate laws, and activation parameters, which are crucial for understanding the reaction mechanism and for process development in synthetic chemistry. Such investigations have revealed that boronic esters can, in some cases, transmetalate directly without prior hydrolysis to the boronic acid. nih.gov

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Synthetic Protocols

A major thrust in modern chemistry is the development of environmentally benign synthetic methods, and the synthesis and application of arylboronic esters are no exception. Research is actively pursuing greener alternatives to traditional organic solvents and developing robust systems for catalyst recovery and reuse.

Aqueous and Bio-based Media: Efforts are underway to replace conventional organic solvents with more sustainable options. technion.ac.ilrsc.org Water is a prime candidate due to its low cost, non-toxicity, and non-flammability. researchgate.net Protocols for Suzuki-Miyaura couplings in aqueous media are becoming increasingly common, reducing the environmental impact of these transformations. researchgate.net Additionally, bio-based solvents, such as lactic acid, are being explored as effective and green reaction media for transformations of arylboronic acids. technion.ac.il The development of such protocols for reactions involving 4-Ethoxy-3-ethylphenylboronic acid pinacol (B44631) ester would significantly enhance the sustainability of its applications.

Catalyst Recycling: The palladium catalysts frequently used in cross-coupling reactions are expensive and can contaminate the final product. acs.orgrsc.org To address this, significant research is focused on catalyst recycling. dntb.gov.uamdpi.com One promising strategy is the immobilization of homogeneous palladium catalysts on insoluble supports, such as polymers like Merrifield resin. thieme-connect.com These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of activity. acs.orgthieme-connect.com This approach not only lowers production costs but also minimizes toxic metal waste. mdpi.com

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Aqueous Media | Utilizing water as the primary solvent for synthetic transformations. researchgate.net | Environmentally benign, low cost, non-flammable, readily available. | Poor solubility of some organic substrates, potential for competing hydrolysis of the boronic ester. acs.org |

| Catalyst Immobilization | Anchoring a homogeneous catalyst to a solid support (e.g., polymer, silica). thieme-connect.com | Facilitates easy separation and reuse of the catalyst, reduces product contamination with heavy metals. dntb.gov.ualibretexts.org | Potentially lower catalytic activity compared to homogeneous counterparts, possible leaching of the metal from the support. |

| Bio-based Solvents | Using solvents derived from renewable biological sources, such as lactic acid. technion.ac.il | Reduces reliance on fossil fuels, often biodegradable and less toxic. digitallibrary.co.in | May have different solubility profiles and reactivity compared to traditional solvents, requiring reaction re-optimization. |

Expansion of Substrate Scope and Reaction Generality

To maximize the utility of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester, researchers are continuously working to expand the scope of compatible reaction partners. The goal is to develop robust reaction conditions that tolerate a wide array of functional groups, enabling the synthesis of increasingly complex molecules.

Future advancements will likely focus on developing catalytic systems that can effectively couple this compound with traditionally challenging substrates. This includes sterically hindered coupling partners, less reactive electrophiles like aryl chlorides, and substrates bearing sensitive functional groups that are incompatible with current methods. acs.orgacs.org For instance, nickel-based catalyst systems have shown promise in coupling arylboronic acids with unactivated alkyl electrophiles, opening new avenues for C(sp²)-C(sp³) bond formation. acs.org The ability to use a broader range of substrates without the need for extensive protecting group strategies will make synthetic routes more efficient and atom-economical.

Innovation in Catalytic Systems and Metal-Free Alternatives

Innovation in catalyst design is at the heart of advancing reactions involving boronic esters. While palladium catalysts remain the workhorse for Suzuki-Miyaura coupling, research is exploring other transition metals and, more radically, metal-free alternatives. rsc.org

Novel Palladium and Nickel Catalysts: The development of highly active catalysts, such as palladacycles and systems with electron-rich, bulky phosphine (B1218219) ligands, allows for lower catalyst loadings and faster reaction times. libretexts.org Nickel catalysts are also gaining attention as a less expensive and more abundant alternative to palladium, demonstrating high reactivity, particularly with challenging electrophiles. rsc.orgacs.org

Metal-Free Reactions: A particularly exciting frontier is the development of transition-metal-free C-C bond-forming reactions. rsc.org Photoinduced, metal-free methods for the arylboration of alkenes are emerging as a mild and environmentally friendly approach. organic-chemistry.orgresearchgate.net These reactions can proceed at room temperature without the need for a metal catalyst or photosensitizer, often initiated by visible light. organic-chemistry.orgresearchgate.net Such protocols avoid the cost and toxicity associated with transition metals, representing a paradigm shift in the synthesis and functionalization of organoboron compounds. researchgate.net

Enhancing Chemo- and Regioselectivity in Complex Transformations

As synthetic targets become more complex, the ability to control the chemo- and regioselectivity of reactions is paramount. For a molecule like this compound, this could mean selectively reacting at the carbon-boron bond while leaving other potentially reactive sites on the molecule or its coupling partner untouched (chemoselectivity).

Furthermore, in substrates containing multiple boronic ester groups, methods for the site-selective functionalization of one C-B bond over another are highly valuable. nih.govacs.org Research in this area focuses on exploiting subtle steric or electronic differences within a molecule to direct reactivity. nih.gov For example, using a bulky activating agent can selectively activate the less sterically hindered boronic ester in a poly-borylated compound, allowing for its specific functionalization while the other boronic ester remains intact. nih.gov Achieving high levels of regio- and stereoselectivity is crucial for the efficient synthesis of complex pharmaceuticals and materials. bris.ac.ukrsc.org

Computational Chemistry and Theoretical Studies for Mechanistic Prediction and Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org Theoretical studies, particularly using Density Functional Theory (DFT), provide deep insights into the mechanisms of reactions involving boronic esters. nih.govrsc.org

By modeling the entire catalytic cycle of a Suzuki-Miyaura reaction, for example, researchers can identify the rate-determining step, characterize key intermediates, and understand the precise role of ligands, bases, and solvents. libretexts.orgnih.govacs.org This knowledge is invaluable for rationally designing new and improved catalytic systems. For instance, computational analysis can help predict which ligand will best facilitate a challenging oxidative addition or reductive elimination step. nih.gov Mechanistic investigations have clarified that boronic esters can participate directly in the transmetalation step without prior hydrolysis, a finding supported by structural, kinetic, and computational data. acs.orgnih.gov As computational power grows, the ability to predict reaction outcomes and design optimal conditions for specific substrates like this compound will become increasingly accurate, accelerating the discovery of new synthetic methods. nih.gov

| Application Area | Computational Technique | Objective and Outcome |

|---|---|---|

| Mechanistic Elucidation | Density Functional Theory (DFT) | Mapping the energy profile of the catalytic cycle, identifying transition states and intermediates to understand how the reaction proceeds. nih.govrsc.org |

| Catalyst Design | Molecular Modeling | Predicting the electronic and steric properties of ligands to design catalysts with enhanced activity, stability, and selectivity. libretexts.org |

| Reaction Prediction | Machine Learning (ML) Models | Training algorithms on large datasets of known reactions to predict the optimal conditions (solvent, base, catalyst) for a new transformation. nih.gov |

| Selectivity Studies | DFT / Energy Calculations | Calculating the energy barriers for reaction at different sites on a complex molecule to predict the chemo- and regiochemical outcome. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 4-Ethoxy-3-ethylphenylboronic acid pinacol ester to maintain stability in laboratory settings?

- Answer: Store the compound in a sealed, moisture-free container at 0–6°C (refrigeration) to prevent degradation. Avoid exposure to static electricity, open flames, and incompatible materials (e.g., oxidizers). Use gloves and eye protection during handling, and work in a well-ventilated area to minimize inhalation risks .

Q. How can researchers verify the purity of this compound prior to use in reactions?

- Answer: Employ analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) or nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to confirm purity. Cross-reference spectral data with literature or supplier-provided certificates .

Q. What safety precautions are critical when working with this compound under standard laboratory conditions?

- Answer: Prioritize personal protective equipment (PPE), including nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes. For accidental inhalation, move to fresh air and seek medical attention if irritation persists. Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can this compound be utilized in hydrogen peroxide (HO) detection assays, and what methodologies optimize sensitivity?

- Answer: The boronic ester group reacts with HO to form a phenolic product. Monitor the reaction via UV-Vis spectroscopy at 400 nm (analogous to nitrophenol detection in similar systems) or use NMR to track boron speciation. Optimize reaction conditions (pH, temperature) to enhance conversion rates and minimize side reactions .

Q. What strategies mitigate steric hindrance effects during cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Answer: Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and improve coupling efficiency. Increase reaction temperature (e.g., 80–100°C) and employ polar aprotic solvents (e.g., DMF or dioxane) to enhance solubility and reactivity. Pre-activate the boronic ester with bases like KCO to facilitate transmetalation .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions, and what analytical methods are most reliable?

- Answer: Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) and analyze degradation kinetics via reverse-phase HPLC or NMR. Compare retention times or boron chemical shifts against authentic standards. Note: Hydrolysis rates typically increase under acidic or basic conditions due to boronate ester lability .

Q. What experimental approaches resolve contradictions in reported reactivity data for arylboronic pinacol esters in oxidative environments?

- Answer: Perform controlled replicate experiments under standardized conditions (e.g., fixed HO concentration, temperature). Use LC-MS to identify side products (e.g., boronic acid derivatives) and quantify reaction yields. Validate results against structurally analogous compounds (e.g., 4-nitrophenylboronic acid pinacol ester) to isolate substituent-specific effects .

Q. How does the electronic nature of the 4-ethoxy-3-ethyl substituents influence the compound’s reactivity in photoredox or transition-metal-catalyzed reactions?

- Answer: The electron-donating ethoxy group may stabilize intermediates via resonance, while the ethyl group introduces steric effects. Use DFT calculations to model electronic profiles and compare with experimental outcomes (e.g., Hammett parameters). Test reactivity in photoredox systems with Ir or Ru catalysts to evaluate charge-transfer efficiency .

Methodological Notes

- Spectral Referencing: Always cross-validate NMR and UV-Vis data with databases (e.g., SciFinder) to confirm compound identity.

- Reaction Optimization: Employ design-of-experiments (DoE) frameworks to systematically vary parameters (e.g., catalyst loading, solvent polarity).

- Safety Compliance: Regularly update risk assessments based on evolving toxicity data, as some hazards (e.g., organ-specific toxicity) may not be fully characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.